1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multiple steps. One common synthetic route includes the bromination of 1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Addition Reactions: The compound can participate in addition reactions with different reagents, leading to the formation of new compounds
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one: This compound lacks the bromine atom, making it less reactive in certain types of chemical reactions.
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[4-amino-3-(chloromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(11)7-2-3-9(13)8(4-7)5-12/h2-4,10H,5,13H2,1H3 |
InChI Key |
NOQQCJUFLCSKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)N)CCl)Br |
Origin of Product |
United States |
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